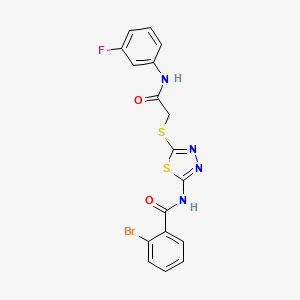![molecular formula C15H15F3N2OS B2795428 3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-54-0](/img/structure/B2795428.png)
3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidinone derivatives and has shown promising results in various studies related to cancer, inflammation and neurodegenerative diseases.
科学的研究の応用
Synthesis and Biological Activity
Antiviral Properties : A study focused on the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, revealing their virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. This suggests the potential of such compounds, including structures similar to the specified chemical, in antiviral applications (Novikov et al., 2004).
Heterocyclic Chemistry and Derivatives Synthesis : Research into 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines by condensation methods has been conducted, showcasing the adaptability of pyrimidinone derivatives in synthesizing compounds with potential biological activities (Arutyunyan, 2013).
Anticancer Activity : Some studies have synthesized and evaluated new sulfanyl pyrimidin-4(3H)-one derivatives, showing significant anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of such compounds (Bassyouni & Fathalla, 2013).
Lipophilic Complexes for Medical Applications : Research into new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes has been conducted, illustrating the potential of pyrimidinone derivatives in forming complexes that could have medical applications, such as in treating iron overload conditions (Schlindwein et al., 2006).
Herbicidal Activities : The synthesis and herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, including those with structural similarities to the specified chemical, have been explored, indicating the compound's potential use in agricultural applications (Huazheng, 2013).
特性
IUPAC Name |
3-ethyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-3-20-13(21)8-12(15(16,17)18)19-14(20)22-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGCJRZAOJSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)

![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)


![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2795368.png)
